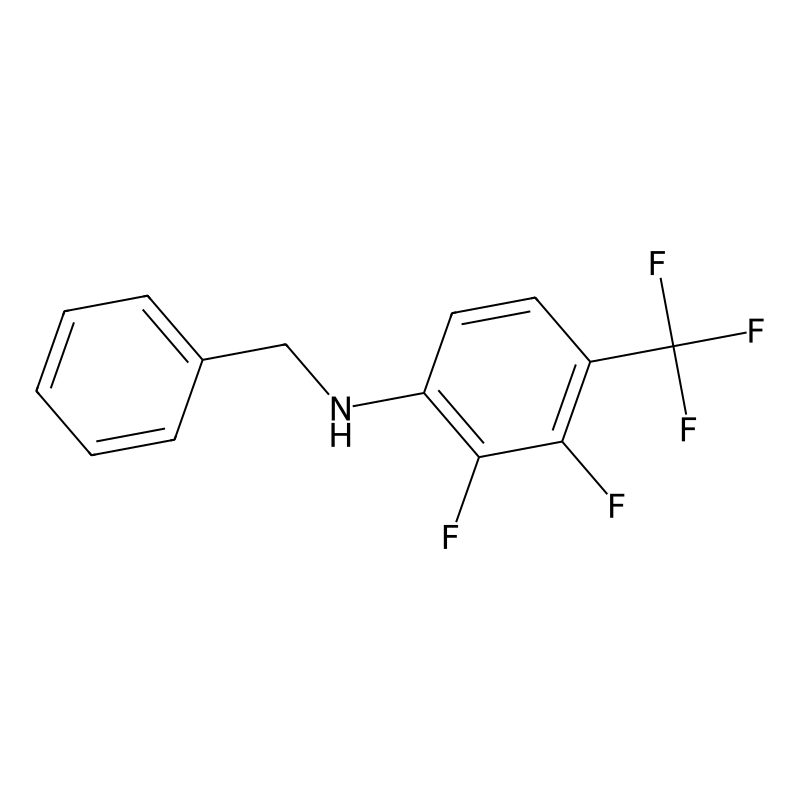

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is an organic compound characterized by a benzyl group attached to an aniline ring, which is further substituted with two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 4 position. This unique structure imparts distinctive chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry. The presence of difluoro and trifluoromethyl groups enhances its reactivity and stability, contributing to its potential applications in pharmaceuticals and agrochemicals .

- Oxidation: This involves the addition of oxygen or removal of hydrogen, leading to products like quinones.

- Reduction: The addition of hydrogen or removal of oxygen can yield amines or alcohols.

- Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide) .

Several synthetic routes have been developed for the preparation of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline:

- Suzuki–Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

- Nitration and Fluorination: Starting from an appropriate aniline derivative, nitration followed by selective fluorination can yield the desired compound.

- Direct Fluorination: Utilizing fluorinating agents under controlled conditions allows for the introduction of fluorine atoms into the aromatic ring .

Uniqueness

N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline is unique due to its combination of difluoro and trifluoromethyl groups. These substitutions significantly influence its chemical reactivity and stability compared to similar compounds. The distinct properties afforded by these fluorinated groups make it valuable for specific applications in research and industry .

Research on the interaction of N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline with biological systems indicates potential effects on cellular targets. These interactions may lead to modulation of enzyme activities or receptor functions, making it a candidate for further investigation in drug development. The trifluoromethyl group may enhance membrane permeability, facilitating its uptake into cells .